molecular formula C19H32O2 B1218169 Grevillol CAS No. 5259-01-8

Grevillol

Cat. No. B1218169
CAS RN: 5259-01-8
M. Wt: 292.5 g/mol
InChI Key: UXOGOSLLGMYCNL-UHFFFAOYSA-N
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Description

Grevillol is a chemical compound with the molecular formula C19H32O2 . It is also known by other names such as 5-Tridecyl-1,3-benzenediol . It is found in the wood of Grevillea robusta .


Synthesis Analysis

Grevillol has been synthesized by various methods. One method involved mass spectrometry, gas chromatography, and chemical degradation . Another method involved spectroscopic methods, chemical degradation, and synthesis .


Molecular Structure Analysis

Grevillol has a molecular weight of 292.456 Da . It contains a total of 53 bonds, including 21 non-H bonds, 6 multiple bonds, 12 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic hydroxyls .


Physical And Chemical Properties Analysis

Grevillol has a density of 0.972g/cm3 . Its boiling point is 426.2ºC at 760 mmHg . The flash point is 187.6ºC .

Relevant Papers Two relevant papers were found during the search . Both papers discuss the synthesis and properties of Grevillol .

Scientific Research Applications

Synthesis and Derivatives

Grevillol, along with other natural resorcinols like primin, miconidin, and cardol, is part of efficient and short synthetic procedures. These procedures involve crucial steps like Sonogashira and Suzuki cross-couplings, starting from commercially available compounds. The synthesis of grevillol is significant for obtaining biologically active products, indicating its potential in various biological and chemical studies (Sisa, Dvorakova, & Vanek, 2017).

Grevillol in Plant Extracts

Grevillol is identified in the leaves of Grevillea robusta Allan Cunningham, a plant species. The study on this plant resulted in the isolation of grevillol along with other compounds like grevillosides G and H. This research suggests grevillol's presence in natural extracts and its potential importance in phytochemical studies (Yamashita et al., 2010).

Other Studies Involving Grevillol

While grevillol is mentioned in various other scientific contexts, the specific applications related to this compound are not directly addressed. For instance, in studies like "Wrap Scientific Applications as WSRF Grid Services Using gRAVI" (Chard et al., 2009), and "Science and technology roadmap for graphene, related two-dimensional crystals, and hybrid systems" (Ferrari et al., 2015), grevillol isn't the main focus.

properties

IUPAC Name

5-tridecylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-14-18(20)16-19(21)15-17/h14-16,20-21H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOGOSLLGMYCNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200564
Record name Grevillol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Grevillol

CAS RN

5259-01-8
Record name Grevillol
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Record name Grevillol
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Record name Grevillol
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Record name 5259-01-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
DD Ridley, E Ritchie, WC Taylor - Australian Journal of Chemistry, 1968 - CSIRO Publishing
… of the grevillol sample could be approximated as grevillol 93%… mass spectrum of the methylated grevillol sample with that of … bonds, the methylated grevillol sample was ozonolysed and …
Number of citations: 47 www.publish.csiro.au
JA Croft, E Ritchie, WC Taylor - Australian Journal of Chemistry, 1976 - CSIRO Publishing
Oxidation of grevillol dimethyl ether gave 2-methoxy-6-tridecyl-1,4-benzoquinone which on Thiele-Winter acetoxylation afforded the triacetate of 5-methoxy-3-tridecylbenzene-1,2,4-triol. …
Number of citations: 5 www.publish.csiro.au
TE Knight, CD Whitesell - American Journal of Contact Dermatitis, 1992 - liebertpub.com
… The authors gratefully acknowledge BM Hausen, PhD (Hamburg, Germany) for supplying the grevillol and for his critical review of this manuscript. We also thank Roger Skolmen, PhD (…
Number of citations: 6 www.liebertpub.com
E Ritchie, WC Taylor, STK Vautin - Australian Journal of …, 1965 - CSIRO Publishing
… From the wood of &evillea robusta a new phenol, grevillol, was isolated in high yield, together with sitosterol. The structure of grevillol was established as 5-n-tridecylresorchol by …
Number of citations: 49 www.publish.csiro.au
M Sisa, M Dvorakova, T Vanek - Tetrahedron, 2017 - Elsevier
An efficient and short synthetic procedures affording the biologically active natural products primin, miconidin, olivetol, grevillol, and cardol (adipostatin A) in high yields are reported. …
Number of citations: 7 www.sciencedirect.com
N Shoji, A Umeyama, T Takemoto… - Journal of natural …, 1984 - ACS Publications
… be a decarboxylated derivative of 1, that is grevillol (5). Compound 2 is identified as grevillol by comparison of physico-chemical data of 2 and its diacetate 5 with those in reference (5). …
Number of citations: 18 pubs.acs.org
M ARISAWA, K OHMURA, A KOBAYASHI… - Chemical and …, 1989 - jstage.jst.go.jp
… as 6-tridecylresorcylic acid (1) and grevillol (2) by comparison of the physical and spectral … the structure—cytotoxicity relationships among grevillol analogs against KB cells. Various …
Number of citations: 75 www.jstage.jst.go.jp
E Alonso, DJ Ramon, M Yus - The Journal of Organic Chemistry, 1997 - ACS Publications
The reaction of 3,5-dimethoxybenzyl trimethylsilyl ether (3) with different aldehydes (n-PrCHO, n-C 11 H 23 CHO, MeCHO, PhCHO) in the presence of lithium powder and a catalytic …
Number of citations: 141 pubs.acs.org
JR Cannon, PW Chow, MW Fuller… - Australian Journal of …, 1973 - CSIRO Publishing
… More recently, Ridley, Ritchie, and Taylor2 have found that the wood contains a large amount of 5-n-tridecylresorcinol (grevillol) (1) and traces of 5-n-pentadecylresorcinol (2), 5-(…
Number of citations: 41 www.publish.csiro.au
L Cleaver, JA Croft, E Ritchie… - Australian Journal of …, 1976 - CSIRO Publishing
… 5-Nonyl- and 5-tridecyl-resorcinol (grevillol) have been synthesized by this route but it is not suitable for the synthesis of 5-alkenylresorcinols or substances of the striatol type. …
Number of citations: 24 www.publish.csiro.au

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